Eco 4601

Beschreibung

Eigenschaften

IUPAC Name |

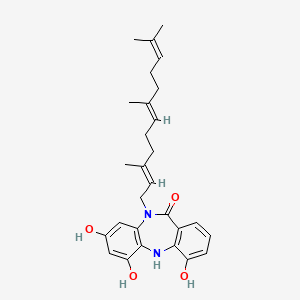

1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALVHVNECODMJP-GNUCVDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223539 | |

| Record name | Diazepinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733035-26-2 | |

| Record name | ECO 4601 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733035-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazepinomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733035262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazepinomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diazepinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZEPINOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPH994Y0RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Diazepinomicin wird von dem marinen Schwamm-assoziierten Stamm Micromonospora sp. RV115 produziert. Die synthetischen Verfahren umfassen die Isolierung der Verbindung aus den Fermentationsextrakten von Micromonospora sp., DPJ12, einem Stamm, der aus der Ascidie Didemnum proliferum gewonnen wurde . Die Struktur von Diazepinomicin ist einzigartig und besitzt eine atypische tricyclische Dibenzodiazepinon-Einheit, die mit einer Farnesyl-Seitenkette verbunden ist . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung durch kontrollierte Fermentationsprozesse und anschließende Reinigungsschritte .

Analyse Chemischer Reaktionen

Diazepinomicin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen den Ferric-Reducing Antioxidant Power (FRAP)-Assay für die Oxidation und Wasserstoffperoxid zur Induktion oxidativer Genomschäden . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Derivate mit verstärkter antioxidativer und antiproteolytischer Aktivität .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Diazepinomicin übt seine Wirkung durch eine doppelte Aktivität aus: selektive Bindung an den peripheren Benzodiazepin-Rezeptor und Hemmung des Ras-MAPK-Signalwegs. Dieser gezielte Antikrebsmechanismus beinhaltet die Induktion von Apoptose in Tumorzellen und die Hemmung der Zellproliferation und -migration.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Diazepinomicin’s structural and functional uniqueness is highlighted through comparisons with related compounds:

Structural Analogues

Key Distinctions :

- Diazepinomicin is the only naturally occurring farnesylated dibenzodiazepine, while clobenzepam is a synthetic, non-prenylated analogue .

- The farnesyl chain enhances membrane permeability and target binding, contributing to its antitumor efficacy .

Clinical Development

Diazepinomicin has advanced to phase II trials for cancer, whereas similar compounds (e.g., Streptomyces-derived terpenes) remain in preclinical stages .

Biologische Aktivität

Diazepinomicin is a dibenzodiazepine alkaloid produced by the marine actinomycete Micromonospora sp. RV115. It has garnered attention for its unique structural characteristics and promising biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into the biological activity of diazepinomicin, highlighting its antioxidant, anti-protease, and anti-tumor properties, as well as its potential applications in clinical settings.

Antioxidant Activity

Diazepinomicin exhibits significant antioxidant properties, which have been evaluated through various assays:

- Ferric Reducing Antioxidant Power (FRAP) Assay : This assay demonstrated a strong antioxidant potential, indicating diazepinomicin's ability to reduce ferric ions to ferrous ions, which is a marker of antioxidant capacity .

- Cell-Based Assays : In human kidney (HK-2) and promyelocytic (HL-60) cell lines, diazepinomicin effectively protected against oxidative stress induced by hydrogen peroxide. The compound reduced genomic damage and increased cell viability under oxidative conditions .

Anti-Protease Activity

Diazepinomicin has been shown to inhibit specific proteases, which are enzymes that break down proteins and can be implicated in various diseases:

- Protease Inhibition : It demonstrated significant inhibition against rhodesain and cathepsin L with IC50 values ranging from 70 to 90 µM. This suggests its potential utility in therapeutic contexts where protease activity contributes to disease progression .

Antitumor Activity

The antitumor properties of diazepinomicin are particularly noteworthy:

- Mechanism of Action : Diazepinomicin binds selectively to peripheral benzodiazepine receptors (PBR), leading to tumor apoptosis and inhibition of the Ras/MAP kinase signaling pathway, which is crucial for cellular proliferation and migration .

- Clinical Trials : The compound has progressed through clinical trials, having completed Phase I trials successfully and currently undergoing Phase II trials for its efficacy against various cancers, including glioblastoma multiforme .

Case Studies and Clinical Research

- Preclinical Studies : Conducted by Thallion Pharmaceuticals and the National Cancer Institute, these studies established diazepinomicin's safety and efficacy in animal models. The results indicated that it could potentially outperform traditional chemotherapeutics like doxorubicin and mitomycin C in treating solid tumors .

- Phase II Clinical Trials : Ongoing trials are assessing diazepinomicin's effectiveness against advanced cancer types, building on preclinical findings that suggest a strong anticancer profile .

Biosynthesis

The biosynthesis of diazepinomicin involves complex enzymatic pathways:

- Prenylation Process : The prenyltransferase gene dzmP, identified from Micromonospora sp., catalyzes the farnesylation of dibenzodiazepinone, a critical step in the biosynthesis of diazepinomicin .

- Genetic Studies : Comparative genomic analysis has revealed similar biosynthetic gene clusters in other actinomycetes, suggesting that diazepinomicin production may not be exclusive to Micromonospora species .

Summary Table of Biological Activities

| Activity Type | Assay Method | Results | IC50 Values |

|---|---|---|---|

| Antioxidant | FRAP | Strong antioxidant potential | - |

| Cell-based assays | Protection against oxidative stress | - | |

| Anti-Protease | Enzymatic assays | Inhibition of rhodesain and cathepsin L | 70–90 µM |

| Antitumor | Clinical trials | Effective against various cancers | - |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for identifying diazepinomicin in microbial extracts?

- Methodological Answer : Use high-resolution mass spectrometry (HR-ESIMS) to confirm the molecular formula (C₂₈H₃₅N₂O₄; [M + H]⁺ = 463.2528) and compare with literature . Validate via ¹H and 2D NMR (COSY, HSQC, HMBC) to resolve structural features like the benzodiazepine core and farnesyl side chain. Cross-reference UV-Vis spectra (λmax at 224, 244, and 294 nm in methanol) with established profiles .

Q. How can researchers optimize diazepinomicin yield during fermentation?

- Methodological Answer : Test media formulations (e.g., modified Bennett’s vs. HI medium) and measure titers via HPLC. Strain Micromonospora sp. B006 achieved 19 mg/L in modified Bennett’s medium, outperforming HI (91% of Bennett’s yield) and standard Bennett’s (70%) . Monitor pH, aeration, and secondary metabolite extraction protocols (e.g., XAD-16 resin elution with acetone-methanol) to enhance recovery .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of diazepinomicin?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HK-2 kidney cells) at concentrations ≤25 µM to assess safety margins .

- Antioxidant Activity : Employ cell-free FRAP assays to measure Fe³⁺ reduction capacity, with diazepinomicin showing strong activity (half-life ~10 days at RT) .

- Anticancer Screening : Evaluate derivatives using apoptosis assays (e.g., Annexin V staining) and compare IC₅₀ values against parent compound .

Advanced Research Questions

Q. How can bioinformatics resolve contradictions in diazepinomicin biosynthetic gene cluster (BGC) annotations?

- Methodological Answer : Perform homology searches (BLASTp) to identify conserved domains (e.g., ABBA prenyltransferases like DzmP). Validate orf11 homologs (e.g., 96.9% identity in Micromonospora RV115 vs. 61.4% in Streptomyces griseoflavus Tü4000) and test enzymatic activity via heterologous expression in E. coli . Use antiSMASH to compare orphan BGCs across strains and predict substrate flexibility .

Q. What strategies address discrepancies in reported cytotoxicity data for diazepinomicin?

- Methodological Answer : Replicate assays under standardized conditions (e.g., HepG2 vs. HK-2 cell lines) and control for ROS-mediated effects . Validate contradictory findings (e.g., non-toxic ≤25 µM in HK-2 vs. hepatotoxicity in HepG2) using RNA-seq to identify cell-specific stress pathways .

Q. How to design synthetic routes for diazepinomicin derivatives with enhanced bioactivity?

- Methodological Answer :

- Core Modification : Synthesize trimethoxydiphenyldiazepine intermediates via Buchwald-Hartwig coupling, then introduce farnesyl groups using DzmP or homologs .

- Structure-Activity Relationship (SAR) : Test substitutions at C-3 (anthranilate-derived region) and N-prenylation sites. Derivatives with halogenated aryl groups showed improved anticancer activity .

Q. What genomic and metabolomic tools can elucidate diazepinomicin’s ecological role in microbial communities?

- Methodological Answer : Combine whole-genome sequencing (Illumina/Nanopore) with LC-MS/MS metabolomics to correlate BGC expression with environmental stressors (e.g., sponge symbiosis in Micromonospora RV115) . Use CRISPR-Cas9 knockouts to confirm gene-function relationships (e.g., dzmP in farnesylation) .

Methodological Frameworks

Q. How to formulate a FINER research question for diazepinomicin studies?

- Example :

- Feasible : “Does Micromonospora sp. B006’s orphan BGC encode novel regulators of diazepinomicin biosynthesis?”

- Novel : Focus on understudied transcriptional regulators (e.g., SARP-family genes) adjacent to the BGC .

- Ethical : Use open-access genomic data (NCBI) to minimize redundant sampling.

Q. What statistical methods resolve variability in diazepinomicin yield data?

- Recommendations : Apply ANOVA to compare yields across media (n ≥ 3 replicates) and use PCA to identify critical fermentation parameters (e.g., carbon/nitrogen ratios) . Report confidence intervals for bioactivity metrics (e.g., IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.